molecular formula C4H4BrNO2S2 B13460583 2-Bromothiophene-3-sulfonamide

2-Bromothiophene-3-sulfonamide

Cat. No.: B13460583
M. Wt: 242.1 g/mol
InChI Key: NYRKGPYNBVXNAR-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-sulfonamide is an organosulfur compound that features a bromine atom at the second position and a sulfonamide group at the third position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfoxides may be produced.

    Reduction Products: Thiophene derivatives with reduced sulfur functionalities are common.

Mechanism of Action

The mechanism of action of 2-Bromothiophene-3-sulfonamide primarily involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt protein functions. The bromine atom can also participate in halogen bonding, further enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromothiophene-3-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from synthetic chemistry to medicinal research.

Biological Activity

2-Bromothiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom attached to a thiophene ring, which is further substituted with a sulfonamide group. This unique structure contributes to its biological properties, particularly its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase : Studies have shown that sulfonamides, including this compound, can inhibit carbonic anhydrase enzymes, which play crucial roles in pH regulation and fluid balance in tissues. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
  • Anticancer Activity : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives of sulfonamides have been reported to exhibit IC50 values ranging from 12.53 μM to 30.91 μM against liver (HepG-2) and breast (MCF-7) cancer cells . The mechanism involves inducing apoptosis and affecting the cell cycle through the modulation of proteins like p53 and Bcl-2 .

Anticancer Efficacy

The following table summarizes the anticancer activity of this compound derivatives against different cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
4HepG-212.53 ± 0.51Apoptosis induction
7MCF-719.57 ± 1.10Cell cycle arrest
9A-54930.91 ± 0.65Apoptosis induction

These results indicate that certain derivatives possess promising anticancer properties, making them potential candidates for further development.

Antibacterial Activity

In addition to anticancer properties, this compound exhibits antibacterial activity. It has been evaluated against various bacterial strains using methods such as the agar well diffusion method. The results indicate effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

These findings suggest that the compound could be utilized in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study reported the synthesis of novel sulfonamide derivatives based on the structure of this compound. These derivatives were tested for their anticancer activity, revealing significant cytotoxicity against HepG-2 and MCF-7 cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of sulfonamides derived from thiophenes, highlighting their effectiveness against multi-drug resistant strains . The study emphasized the importance of structural modifications in enhancing antibacterial efficacy.

Properties

Molecular Formula

C4H4BrNO2S2

Molecular Weight

242.1 g/mol

IUPAC Name

2-bromothiophene-3-sulfonamide

InChI

InChI=1S/C4H4BrNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

NYRKGPYNBVXNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)Br

Origin of Product

United States

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